molecular formula C9H7N3O4 B2804445 methyl 5-nitro-1H-benzo[d]imidazole-2-carboxylate CAS No. 93521-65-4

methyl 5-nitro-1H-benzo[d]imidazole-2-carboxylate

Cat. No.: B2804445
CAS No.: 93521-65-4
M. Wt: 221.172
InChI Key: YXDYHFYQRLFAFN-UHFFFAOYSA-N
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Description

Historical Evolution of Benzimidazole Research

Benzimidazole chemistry traces its origins to 1872, when Carl Hoebrecker first synthesized 2,5-dimethylbenzimidazole via the reduction of 2-nitro-4-methylacetanilide. This discovery laid the foundation for understanding the bicyclic fusion of benzene and imidazole, a structural motif later recognized in vitamin B~12~ cofactors such as N-ribosyl-dimethylbenzimidazole. The mid-20th century marked a turning point, with Woolley’s 1944 demonstration of benzimidazoles’ antibacterial activity against Escherichia coli and Streptococcus lactis, followed by Goodman and Hart’s systematic pharmacological profiling in 1943. These milestones catalyzed the development of therapeutic agents, including the 1960s anthelmintic 2-(thiazol-4-yl)benzimidazole, establishing benzimidazoles as privileged scaffolds in drug discovery.

Emergence and Research Significance of Nitrobenzimidazole Carboxylates

The introduction of nitro and carboxylate groups to benzimidazoles arose from efforts to enhance electronic properties and bioavailability. Nitro substituents, particularly at the 5-position, modulate electron-deficient character, influencing both aromatic electrophilic substitution patterns and binding interactions with biological targets. Methyl esterification at the 2-position serves dual purposes: stabilizing reactive intermediates during synthesis and acting as a prodrug moiety for controlled hydrolysis in vivo. For example, this compound’s ester group facilitates membrane permeability, while the nitro group enables redox-mediated activation in antiparasitic applications.

Current Research Status and Challenges

Contemporary studies prioritize three objectives:

  • Regioselective Synthesis : Achieving precise nitro group placement remains challenging due to competing electrophilic pathways. Recent advances employ directing groups, as demonstrated in the synthesis of 5-methoxy-6-methylbenzimidazole via ortho-phenylenediamine condensations.
  • Green Chemistry Integration : Flow chemistry techniques reduce reaction times and waste in nitrobenzimidazole N-oxide synthesis, as evidenced by Politano’s continuous-flow protocol using 2,6-dinitrochlorobenzene.
  • Functional Diversity : Hybridization with pharmacophores like chromen-7-yl acetamide enhances anti-inflammatory activity through cyclooxygenase-2 inhibition.

Key challenges include minimizing byproducts in nitration reactions and improving yields in esterification steps under mild conditions.

Research Relevance in Medicinal and Heterocyclic Chemistry

This compound exemplifies structure-driven drug design. The nitro group’s electron-withdrawing effect increases hydrogen-bonding capacity, critical for targeting protozoal nitroreductases in Chagas disease therapy. Concurrently, the ester moiety allows for prodrug strategies, as seen in benznidazole analogues showing reduced toxicity profiles compared to parent compounds. In materials science, nitrobenzimidazole carboxylates serve as ligands for transition metal complexes, leveraging their rigid aromatic systems to stabilize coordination geometries.

Research Methodological Approaches Overview

Synthetic methodologies for this compound typically involve:

Step 1 : Condensation of 4-nitro-o-phenylenediamine with methyl glyoxylate under acidic conditions, yielding the benzimidazole core.
Step 2 : Nitration at the 5-position using nitric acid-sulfuric acid mixtures, requiring precise temperature control (-5°C to 0°C) to prevent di-nitration.
Step 3 : Purification via recrystallization from ethanol-water systems, achieving >95% purity confirmed by HPLC.

Analytical characterization employs:

  • Infrared Spectroscopy : C-N stretches at 1690 cm⁻¹ and N-H stretches at 3107 cm⁻¹.
  • Mass Spectrometry : Molecular ion peaks at m/z 237.05 (C~9~H~7~N~3~O~4~).
  • NMR Spectroscopy : Distinct aromatic proton signals between δ 7.8–8.3 ppm and ester methyl groups at δ 3.9 ppm.

Emerging techniques like microwave-assisted synthesis and enzymatic esterification are being explored to enhance efficiency and sustainability.

Properties

IUPAC Name

methyl 6-nitro-1H-benzimidazole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O4/c1-16-9(13)8-10-6-3-2-5(12(14)15)4-7(6)11-8/h2-4H,1H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXDYHFYQRLFAFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC2=C(N1)C=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-nitro-1H-benzo[d]imidazole-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-nitroaniline with methyl chloroformate in the presence of a base, followed by cyclization to form the benzimidazole ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Ester Hydrolysis to Carboxylic Acid

The methyl ester undergoes base hydrolysis to yield the corresponding carboxylic acid derivative, a reaction critical for further functionalization:

Reaction Reagents/Conditions Product Notes Reference
Ester hydrolysisNaOH (33%), EtOH, reflux5-Nitro-1H-benzo[d]imidazole-2-carboxylic acidRequires acidic workup

Mechanistic Insight :

  • The reaction proceeds via saponification, where the ester group is cleaved to form a carboxylate intermediate, followed by protonation to yield the free acid .

Nitro Group Reduction

The nitro group can be reduced to an amine under hydrogenation conditions, enabling further derivatization (e.g., amide coupling):

Reaction Reagents/Conditions Product Hypothesized Yield Reference
Catalytic hydrogenationH₂, Pd/C, high pressureMethyl 5-amino-1H-benzo[d]imidazole-2-carboxylateNot reported

Significance :

  • The resulting amine serves as a versatile intermediate for synthesizing bioactive molecules, such as antibiotics or kinase inhibitors .

Potential for Diazotization and Coupling

The nitro group may be converted to a diazonium salt, enabling aryl coupling reactions (hypothetical pathway):

Reaction Reagents/Conditions Product Notes
DiazotizationNaNO₂, HCl, 0–5°CDiazonium salt intermediateRequires amine precursor

Rationale :

  • Post-reduction of the nitro group to an amine enables diazotization, a gateway to aryl-aryl or aryl-heteroaryl bonds .

Scientific Research Applications

Antimicrobial Activity

One of the most notable applications of methyl 5-nitro-1H-benzo[d]imidazole-2-carboxylate is its use as an antimicrobial agent. Several studies have demonstrated its effectiveness against various bacterial strains, particularly those resistant to conventional antibiotics.

  • Study Findings : A study highlighted the synthesis of nitroimidazole derivatives that exhibited significant in vitro antibacterial properties against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Klebsiella pneumoniae . The synthesized compounds were tested for their efficacy, showing promising results in inhibiting bacterial growth.
CompoundActivity AgainstMethod of SynthesisYield
Nitroimidazole HybridS. aureus, K. pneumoniaeCondensation with benzofuranones42-62%

P2X3 Receptor Antagonism

Recent research has identified derivatives of this compound as novel antagonists for the P2X3 receptor, which is implicated in pain signaling pathways.

  • Case Study : A study reported the design and synthesis of new benzimidazole derivatives that effectively antagonized the P2X3 receptor, suggesting potential therapeutic applications in pain management . These compounds were evaluated for their binding affinity and functional activity, demonstrating significant inhibition.
CompoundTarget ReceptorBinding Affinity (IC50)Efficacy
Benzimidazole DerivativeP2X350 nMHigh

Organic Electronics

This compound has also been explored for its potential applications in organic electronics due to its electronic properties.

  • Research Insights : Studies have indicated that imidazole derivatives can be utilized in the development of organic semiconductors. Their ability to form stable thin films makes them suitable candidates for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells .
PropertyValue
Film StabilityHigh
Electron MobilityModerate

Mechanism of Action

The mechanism of action of methyl 5-nitro-1H-benzo[d]imidazole-2-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The exact molecular pathways and targets are still under investigation .

Comparison with Similar Compounds

Substituent Variations

Key Compounds :

Methyl 5-nitro-1H-benzo[d]imidazole-2-carboxylate : Nitro (position 5), methyl ester (position 2).

Ethyl 1-butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (): Ethyl ester, butyl group (N1), hydroxy-methoxyphenyl substituent (position 2).

Methyl 1-ethyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate (): Oxo group (position 2), ethyl (N1), dihydro backbone.

Methyl 5-amino-1H-benzo[d]imidazole-2-carboxylate (): Amino (position 5) instead of nitro.

Structural Impact :

  • Nitro vs.
  • Ester Variations : Methyl esters (e.g., target compound) are less lipophilic than ethyl esters (), affecting solubility and membrane permeability.

Key Observations :

  • Sodium dithionite-mediated cyclization () is efficient for nitro-containing benzimidazoles.
  • Dihydro derivatives () require controlled conditions to maintain ring saturation.

Physicochemical Properties

Compound Molecular Weight Melting Point (°C) Solubility Trends
This compound 221.19 (calc.) Not reported Moderate (polar solvents)
Methyl 1-ethyl-2-oxo-2,3-dihydro-... 221.19 198–200 Low in nonpolar solvents
Ethyl 1-butyl-2-(2-hydroxy-4-methoxyphenyl)-... 382.43 Not reported High in DMSO/MeOH

Notes:

  • The oxo group in dihydro derivatives () reduces aromaticity, lowering melting points compared to fully aromatic systems.
  • Hydroxy and methoxy substituents () enhance solubility in polar solvents.

Antimicrobial Potential

  • Compound 30b (5-(diethylamino)-2-(5-nitro-1H-benzo[d]imidazol-2-yl)phenol): Exhibits MIC values comparable to reference drugs against S. aureus and E. coli .
  • 2-(4-(((5-Nitro-1H-benzo[d]imidazol-2-yl)thio)methyl)phenyl)propanoic acid (): Shows activity (79% yield) attributed to the thioether and nitro groups enhancing target binding .

The methyl ester may reduce bioavailability compared to phenolic derivatives.

Stability and Reactivity

  • Nitro groups confer oxidative stability but may undergo reduction to amino derivatives under reductive conditions .
  • Dihydro derivatives () are less stable under acidic conditions due to ring strain.

Biological Activity

Methyl 5-nitro-1H-benzo[d]imidazole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its antimicrobial, anti-inflammatory, and anticancer properties. This article synthesizes current research findings on the biological activity of this compound, supported by data tables and case studies.

Chemical Structure and Properties

This compound is a benzimidazole derivative characterized by the presence of a nitro group at the 5-position and a carboxylate group at the 2-position. This structural configuration contributes to its pharmacological properties, enhancing its interaction with biological targets.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial potential of this compound against various pathogens. The compound exhibits notable activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Data

PathogenMIC (µg/mL)Reference
Staphylococcus aureus12.5
Escherichia coli25
Mycobacterium tuberculosis7.05
Candida albicans250

The compound demonstrated an IC50 value of 7.05 µM against Mycobacterium tuberculosis, indicating strong efficacy in inhibiting bacterial growth without significant toxicity to human cells (MRC-5 lung fibroblast cell line) at concentrations above 128 µM .

Anticancer Activity

Research has also explored the anticancer effects of this compound. The compound has shown promise in inducing apoptosis in various cancer cell lines.

Case Study: Apoptosis Induction

A study evaluated the effects of this compound on breast cancer cells (MDA-MB-231). The findings revealed that treatment with the compound resulted in:

  • Increased caspase-3 activity : A marker for apoptosis, with levels rising by approximately 1.33 to 1.57 times at concentrations of 10 µM.
  • Morphological changes indicative of apoptosis were observed under microscopy, confirming the compound's potential as an anticancer agent .

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound has been investigated for its anti-inflammatory effects . Compounds within the benzimidazole class often exhibit significant inhibition of cyclooxygenase (COX) enzymes, which are critical mediators in inflammatory processes.

Table 2: Anti-inflammatory Activity Data

CompoundIC50 (µg/mL)Reference
This compound71.11

This study indicates that the compound possesses considerable anti-inflammatory activity, comparable to established non-steroidal anti-inflammatory drugs (NSAIDs).

The mechanisms by which this compound exerts its biological effects include:

  • Inhibition of DNA Synthesis : The nitro group can be reduced to form reactive intermediates that bind to DNA, leading to strand breaks and cell death .
  • Microtubule Destabilization : Similar compounds have been shown to disrupt microtubule assembly, which is crucial for mitosis in cancer cells .
  • Selective Targeting : The compound selectively inhibits Mycobacterium tuberculosis without affecting non-tuberculous mycobacteria, suggesting a targeted therapeutic approach .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for methyl 5-nitro-1H-benzo[d]imidazole-2-carboxylate, and how are intermediates characterized?

  • Methodological Answer : The compound can be synthesized via multi-step protocols involving cyclization and functionalization. For example, benzimidazole derivatives are often prepared by reacting o-phenylenediamine with carbon disulfide under basic conditions to form a thiol intermediate, followed by hydrazine substitution to introduce hydrazinyl groups . Key intermediates are validated using IR (e.g., S-H stretch at ~2634 cm⁻¹) and NMR spectroscopy (e.g., δ12.31 for S-H in ¹H-NMR) . Elemental analysis (deviations ≤±0.4%) and mass spectrometry (ESI-MS) confirm molecular formulas .

Q. How are spectroscopic techniques (IR, NMR, MS) employed to confirm the structure of this compound?

  • Methodological Answer :

  • IR : Identifies functional groups (e.g., nitro groups at ~1520 cm⁻¹, ester C=O at ~1700 cm⁻¹) .
  • ¹H-NMR : Aromatic protons appear in δ6.5–8.5 ppm, with downfield shifts for nitro substituents. The ester methyl group typically resonates at δ3.8–4.0 .
  • 13C-NMR : Benzimidazole carbons (e.g., N=C-N at δ151–155) and ester carbonyls (δ165–170) .
  • MS : Molecular ion peaks (e.g., [M+H]⁺) align with theoretical masses .

Q. What are the standard purity assessment protocols for this compound in academic research?

  • Methodological Answer : Purity is assessed via:

  • Chromatography : TLC/HPLC to monitor reaction progress and isolate intermediates .
  • Melting Point Analysis : Sharp melting ranges (e.g., 143–145°C for related derivatives) indicate purity .
  • Elemental Analysis : Carbon, hydrogen, and nitrogen content are quantified and compared to theoretical values .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

  • Methodological Answer : Discrepancies (e.g., unexpected NMR shifts) may arise from tautomerism or solvent effects. Strategies include:

  • 2D NMR (COSY, HSQC) : To confirm connectivity and assign ambiguous signals .
  • Computational Chemistry : DFT calculations (e.g., Gaussian) predict NMR shifts for comparison with experimental data .
  • X-ray Crystallography : Resolves ambiguities by providing definitive bond lengths and angles (e.g., CCDC 1538327 for related benzimidazoles) .

Q. What strategies optimize the reaction yield of this compound under varying conditions?

  • Methodological Answer : Yield optimization involves:

  • Catalyst Screening : Base catalysts (e.g., KOH) improve cyclization efficiency .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nitro-group stability .
  • Temperature Control : Low temperatures (0–5°C) reduce side reactions during nitration .
  • Microwave-Assisted Synthesis : Accelerates reaction times for intermediates .

Q. How can molecular docking predict the biological activity of this compound derivatives?

  • Methodological Answer :

  • Target Selection : Prioritize receptors like EGFR or anticonvulsant targets based on structural analogs .
  • Ligand Preparation : Minimize energy and assign charges (e.g., using Open Babel) .
  • Docking Software (AutoDock Vina) : Simulate binding modes; validate with crystallographic poses (e.g., PDB 4UE) .
  • ADMET Prediction : Tools like SwissADME evaluate pharmacokinetic properties (e.g., logP, bioavailability) .

Q. What methodologies assess the environmental fate of this compound in ecological studies?

  • Methodological Answer :

  • Degradation Studies : Monitor hydrolysis/photolysis rates under controlled pH and UV conditions .
  • Bioaccumulation Assays : Use model organisms (e.g., Daphnia magna) to measure uptake and trophic transfer .
  • Computational Modeling : EPI Suite predicts persistence (e.g., half-life in soil/water) .

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